molecular formula C14H22N2O5 B1664815 4-Oxa-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(4-amino-1,1-dimethylbutyl)-6-((1R)-1-hydroxyethyl)-7-oxo-, (5R,6R)- CAS No. 414858-51-8

4-Oxa-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(4-amino-1,1-dimethylbutyl)-6-((1R)-1-hydroxyethyl)-7-oxo-, (5R,6R)-

Cat. No. B1664815
M. Wt: 298.33 g/mol
InChI Key: MJNFEDQKHJZAEX-RGNHYFCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM-112 is an Oxapenem compound which possesses potent beta-lactamase-inhibitory properties.

Scientific Research Applications

Antibiotic Development

One significant application of this compound is in the development of new beta-lactam antibiotics. Shibamoto et al. (1980) discovered that compounds related to this chemical structure, specifically beta-lactam compounds, can be isolated from fermentation broths of various Streptomyces species. These compounds show promise as potential antibiotics due to their unique structures and properties (Shibamoto et al., 1980).

Structural Analysis for Medicinal Chemistry

Dapporto et al. (1999) analyzed the structures of three beta-lactam penem antibiotics, including a compound closely related to the one . They focused on the conformational behavior and molecular dynamics, which are critical for understanding the antibiotic activity of these compounds (Dapporto et al., 1999).

β-Lactamase Inhibitors Synthesis

Hunt and Zomaya (1982) developed methods for synthesizing novel β-lactamase inhibitors from clavulanic acid, which includes derivatives of the 4-oxa-1-azabicyclo(3.2.0)hept-2-ene structure. These inhibitors are crucial in combating antibiotic resistance (Hunt & Zomaya, 1982).

Antibacterial Activity

Al-Masoudi et al. (2015) synthesized a Schiff base derivative of a similar compound and evaluated its antibacterial activity against various bacterial strains. This study indicates the potential of such compounds in treating bacterial infections (Al-Masoudi, Mohammad, & Hama, 2015).

Antitumor Activity

Singh and Micetich (2003) reported on oxapenam derivatives of 4-oxa-1-azabicyclo(3.2.0)heptan-7-one, showing antitumor activity and structural-activity relationships. These derivatives displayed strong cytotoxicity against certain cancer cell lines, suggesting their potential in cancer treatment (Singh & Micetich, 2003).

Chemical Synthesis and Structural Studies

Various research efforts have focused on the synthesis and structural analysis of related compounds, demonstrating the broad interest in this chemical class for its potential applications in medicinal chemistry and drug development. Studies by Bateson et al. (1981, 1986, 1987), Corbett (1986), and others have contributed significantly to this field, advancing our understanding of these complex molecules (Bateson et al., 1981), (Bateson, Southgate, & Tyler, 1986), (Bateson & Quinn, 1987), (Corbett, 1986).

properties

CAS RN

414858-51-8

Product Name

4-Oxa-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(4-amino-1,1-dimethylbutyl)-6-((1R)-1-hydroxyethyl)-7-oxo-, (5R,6R)-

Molecular Formula

C14H22N2O5

Molecular Weight

298.33 g/mol

IUPAC Name

(5R,6R)-3-(5-amino-2-methylpentan-2-yl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H22N2O5/c1-7(17)8-11(18)16-9(13(19)20)10(21-12(8)16)14(2,3)5-4-6-15/h7-8,12,17H,4-6,15H2,1-3H3,(H,19,20)/t7-,8+,12-/m1/s1

InChI Key

MJNFEDQKHJZAEX-RGNHYFCHSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(O2)C(C)(C)CCCN)C(=O)O)O

SMILES

CC(C1C2N(C1=O)C(=C(O2)C(C)(C)CCCN)C(=O)O)O

Canonical SMILES

CC(C1C2N(C1=O)C(=C(O2)C(C)(C)CCCN)C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(1'R,5R,6R)-3-(4-amino-1,1-dimethyl-butyl)-6-(1'-hydroxyethyl)oxapenem-3-carboxylate
AM-112
AM112

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxa-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(4-amino-1,1-dimethylbutyl)-6-((1R)-1-hydroxyethyl)-7-oxo-, (5R,6R)-
Reactant of Route 2
Reactant of Route 2
4-Oxa-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(4-amino-1,1-dimethylbutyl)-6-((1R)-1-hydroxyethyl)-7-oxo-, (5R,6R)-
Reactant of Route 3
4-Oxa-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(4-amino-1,1-dimethylbutyl)-6-((1R)-1-hydroxyethyl)-7-oxo-, (5R,6R)-
Reactant of Route 4
4-Oxa-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(4-amino-1,1-dimethylbutyl)-6-((1R)-1-hydroxyethyl)-7-oxo-, (5R,6R)-
Reactant of Route 5
4-Oxa-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(4-amino-1,1-dimethylbutyl)-6-((1R)-1-hydroxyethyl)-7-oxo-, (5R,6R)-
Reactant of Route 6
4-Oxa-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(4-amino-1,1-dimethylbutyl)-6-((1R)-1-hydroxyethyl)-7-oxo-, (5R,6R)-

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